Array ( [bid] => 8351686 )
3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound characterized by its unique structure, which consists of two indole moieties linked by a butane-1,1-diyl spacer. This compound features a molecular formula of and a molecular weight of approximately 254.33 g/mol. It appears as an orange solid with a melting point ranging from 153°C to 155°C . The indole units contribute to its aromatic properties and potential biological activities, making it of interest in various fields of research.
The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) typically involves the reaction between indole and an appropriate aldehyde under specific conditions. For instance, one method involves the use of a catalyst such as TLIM (a biocatalyst) in water at elevated temperatures. The reaction proceeds through the formation of an intermediate that eventually leads to the bis(indole) product . The reaction can be monitored using thin-layer chromatography to ensure completion.
Several methods have been developed for the synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole):
The applications of 3,3'-(butane-1,1-diyl)bis(1H-indole) extend into various fields:
Interaction studies involving 3,3'-(butane-1,1-diyl)bis(1H-indole) are essential for understanding its biological mechanisms. Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions specifically for this compound.
Several compounds share structural features with 3,3'-(butane-1,1-diyl)bis(1H-indole), which can provide insights into its uniqueness:
The uniqueness of 3,3'-(butane-1,1-diyl)bis(1H-indole) lies in its specific linker and the resulting conformational flexibility it provides compared to more rigid structures like 2,2'-biindole.
3,3'-(Butane-1,1-diyl)bis(1H-indole) belongs to the bis(indolyl)methane (BIM) family, a class of heterocyclic compounds featuring two indole units connected by a methylene or substituted methylene group. Its molecular formula, $$ \text{C}{20}\text{H}{20}\text{N}_2 $$, and molecular weight of 288.39 g/mol distinguish it from simpler BIM derivatives. The compound’s defining feature is the butane-1,1-diyl spacer, which introduces conformational flexibility and influences its electronic properties.
The SMILES notation $$ \text{CCCC(C1=CNC2=C1C=CC=C2)C3=CNC4=C3C=CC=C4} $$ underscores its symmetrical structure, where the central butyl chain bridges the nitrogen atoms of two indole rings. This arrangement enhances π-π stacking interactions, making it a candidate for materials science applications. Compared to natural BIM analogs like vibrindole B, 3,3'-(butane-1,1-diyl)bis(1H-indole) lacks hydroxyl or methyl substitutions, resulting in distinct reactivity and solubility profiles.
The synthesis of BIM derivatives dates to early 20th-century studies on indole condensation reactions. Traditional methods employed Brønsted or Lewis acids (e.g., $$ \text{H}2\text{SO}4 $$, $$ \text{FeCl}_3 $$) to catalyze the electrophilic substitution of indoles with aldehydes. However, these approaches suffered from low yields, long reaction times, and environmental concerns.
A breakthrough emerged with hyper-cross-linked polyaromatic spheres (HCPs) functionalized with bromomethyl groups. These catalysts enabled efficient BIM synthesis under mild conditions (60°C, nontoxic solvents), achieving yields exceeding 90% for 3,3'-(butane-1,1-diyl)bis(1H-indole). The mechanism involves:
Parallel advancements in natural product isolation revealed structurally related compounds like vibrindole B from Pseudovibrio denitrificans, underscoring the biological relevance of bis(indolyl) frameworks.
Spectroscopic Data: